1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C9H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common method involves the condensation of ethyl cyanoacetate with aniline derivatives in the presence of a base such as sodium ethoxide. The reaction typically occurs in ethanol as a solvent and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diazonium salts to form diazonium compounds, which are used in the production of dyes and photographic chemicals.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Diazonium Salts: Used in condensation reactions to form diazonium compounds.
Bases: Such as sodium ethoxide, used to facilitate condensation reactions.
Solvents: Ethanol is commonly used as a solvent in these reactions.
Major Products Formed
Diazonium Compounds: Formed from condensation reactions with diazonium salts.
Complex Aromatic Structures: Formed from coupling reactions with other aromatic compounds.
Scientific Research Applications
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the production of dyes, photographic chemicals, and fungicides.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its reactivity with various chemical species. It can form stable complexes with metal ions and undergo redox reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A similar compound with a methyl group at the 4-position.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Another derivative with a carboxylate group at the 3-position.
Uniqueness
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo condensation and coupling reactions makes it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
62617-50-9 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-2-10-4-3-7(11)6(5-9)8(10)12/h3-4,11H,2H2,1H3 |
InChI Key |
IVFURMFQMWXAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C(C1=O)C#N)O |
Origin of Product |
United States |
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